molecular formula C16H9Cl3N2 B598950 2,6,7-Trichloro-3-(2-phenylethenyl)quinoxaline CAS No. 149366-38-1

2,6,7-Trichloro-3-(2-phenylethenyl)quinoxaline

Cat. No.: B598950
CAS No.: 149366-38-1
M. Wt: 335.612
InChI Key: MDPPRXCJUUGUBA-UHFFFAOYSA-N
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Description

2,6,7-Trichloro-3-(2-phenylethenyl)quinoxaline is a chemical compound with the molecular formula C16H9Cl3N2 and a molecular weight of 335.612. It belongs to the quinoxaline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

The synthesis of 2,6,7-Trichloro-3-(2-phenylethenyl)quinoxaline can be achieved through several methods. One common approach involves the reaction of 2,6,7-trichloroquinoxaline with styrene under specific conditions. The reaction typically requires a catalyst, such as palladium, and is carried out under an inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve optimizing reaction conditions to maximize yield and minimize costs, such as using continuous flow reactors and automated systems .

Chemical Reactions Analysis

2,6,7-Trichloro-3-(2-phenylethenyl)quinoxaline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoxaline derivatives with different functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of partially or fully reduced quinoxaline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions .

Scientific Research Applications

2,6,7-Trichloro-3-(2-phenylethenyl)quinoxaline has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives, which are valuable in the development of new materials and catalysts.

    Biology: The compound exhibits biological activities such as antimicrobial, antiviral, and anticancer properties, making it a potential candidate for drug development.

    Medicine: Quinoxaline derivatives, including this compound, are investigated for their therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the production of agrochemicals, dyes, and polymers, contributing to advancements in agriculture and materials science.

Mechanism of Action

The mechanism of action of 2,6,7-Trichloro-3-(2-phenylethenyl)quinoxaline involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation and survival . The compound may also interact with DNA, leading to the disruption of cellular processes and induction of apoptosis . Further research is needed to fully elucidate the molecular targets and pathways involved in its biological activities .

Comparison with Similar Compounds

2,6,7-Trichloro-3-(2-phenylethenyl)quinoxaline can be compared with other similar compounds, such as:

    2,6-Dichloro-3-(2-phenylethenyl)quinoxaline: This compound has similar structural features but lacks one chlorine atom, which may affect its reactivity and biological activity.

    2,7-Dichloro-3-(2-phenylethenyl)quinoxaline: Another similar compound with a different substitution pattern, which can lead to variations in its chemical and biological properties.

    3-(2-Phenylethenyl)quinoxaline:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

2,6,7-trichloro-3-(2-phenylethenyl)quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl3N2/c17-11-8-14-15(9-12(11)18)21-16(19)13(20-14)7-6-10-4-2-1-3-5-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDPPRXCJUUGUBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NC3=CC(=C(C=C3N=C2Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001249225
Record name 2,6,7-Trichloro-3-(2-phenylethenyl)quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001249225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149366-38-1
Record name 2,6,7-Trichloro-3-(2-phenylethenyl)quinoxaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149366-38-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6,7-Trichloro-3-(2-phenylethenyl)quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001249225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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